Tetrabutylammonium trifluoromethanesulfonate

Descripción general

Descripción

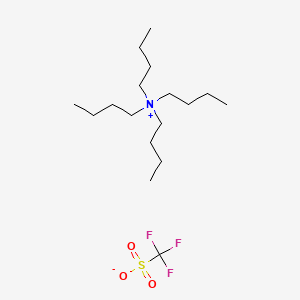

El trifluorometanosulfonato de tetrabutilamonio, también conocido como triflato de tetrabutilamonio, es un compuesto químico con la fórmula molecular (CH3CH2CH2CH2)4N(CF3SO3). Es un sólido cristalino blanco que es altamente soluble en solventes orgánicos. Este compuesto se usa ampliamente en varias reacciones químicas y aplicaciones industriales debido a sus propiedades únicas .

Mecanismo De Acción

El mecanismo de acción del trifluorometanosulfonato de tetrabutilamonio involucra su capacidad para actuar como catalizador de transferencia de fase. Facilita la transferencia de reactivos entre diferentes fases, mejorando así la velocidad de reacción. El compuesto interactúa con objetivos moleculares como enzimas y proteínas, influyendo en su actividad y función .

Análisis Bioquímico

Biochemical Properties

Tetrabutylammonium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the activation of thioglycosides and in the electrochemical reduction of CO2 in ionic liquid/organic solvent mixtures . The nature of these interactions often involves the stabilization of reaction intermediates and the facilitation of electron transfer processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the controlled release and uptake of guests in metallohosts . These effects are crucial for understanding how this compound can be utilized in drug delivery systems and other biomedical applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor in the formation of deep eutectic solvents and participates in various electrochemical studies . These interactions are essential for its role in facilitating biochemical reactions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, making it suitable for prolonged use in in vitro and in vivo experiments . Understanding these temporal effects is vital for optimizing its application in research and industry.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research on its dosage effects is essential for determining safe and effective concentrations for use in various applications . These studies help establish guidelines for its use in biomedical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, which are crucial for understanding its role in cellular metabolism . These interactions provide insights into how the compound can be used to modulate metabolic processes and develop new therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. Its localization and accumulation are critical for its activity and function . Understanding these aspects is essential for optimizing its delivery and efficacy in biomedical applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and effects . These insights are crucial for developing targeted delivery systems and enhancing its therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El trifluorometanosulfonato de tetrabutilamonio se puede sintetizar mediante la reacción del hidróxido de tetrabutilamonio con ácido trifluorometanosulfónico. La reacción se lleva a cabo típicamente en un solvente orgánico como acetonitrilo o metanol. El producto resultante luego se purifica mediante recristalización .

Métodos de producción industrial

En entornos industriales, la producción de trifluorometanosulfonato de tetrabutilamonio implica rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El compuesto se empaqueta y distribuye luego para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

El trifluorometanosulfonato de tetrabutilamonio experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de condensación: Actúa como catalizador en la condensación de alcoholes y ácidos carboxílicos.

Reacciones de sustitución: Se utiliza en las reacciones de sustitución de compuestos aromáticos con cloruros de sulfonilo.

Reacciones de craqueo: Facilita el craqueo de alcanos.

Reacciones de alquilación: Está involucrado en la alquilación de alquenos.

Reacciones de isomerización: Cataliza la isomerización de alcanos.

Reacciones de transalquilación: Se utiliza en la transalquilación de aromáticos.

Reacciones de transbromación: Participa en la transbromación y otras reacciones de Friedel-Crafts.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen alcoholes, ácidos carboxílicos, cloruros de sulfonilo, alcanos, alquenos y compuestos aromáticos. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar resultados óptimos .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen ésteres, compuestos aromáticos sustituidos, alcanos craqueados, alquenos alquilados, alcanos isomerizados, aromáticos transalquilados y compuestos bromados .

Aplicaciones Científicas De Investigación

El trifluorometanosulfonato de tetrabutilamonio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como catalizador en varias reacciones de síntesis orgánica.

Biología: Se emplea en el estudio de los mecanismos enzimáticos y las interacciones de proteínas.

Medicina: Se utiliza en el desarrollo de compuestos farmacéuticos y sistemas de administración de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Comparación Con Compuestos Similares

Compuestos similares

- Tetrafluoroborato de tetrabutilamonio

- Hexafluorofosfato de tetrabutilamonio

- Perclorato de tetrabutilamonio

- P-toluensulfonato de tetraetilamonio

Singularidad

El trifluorometanosulfonato de tetrabutilamonio es único debido a su alta solubilidad en solventes orgánicos y su capacidad para actuar como un catalizador versátil en varias reacciones químicas. Su anión trifluorometanosulfonato proporciona estabilidad y mejora su reactividad en comparación con otros compuestos similares .

Actividad Biológica

Tetrabutylammonium trifluoromethanesulfonate (TBATFO) is a quaternary ammonium salt that has garnered attention in various biochemical and industrial applications due to its unique properties as a phase-transfer catalyst and its role in facilitating chemical reactions. This article explores the biological activity of TBATFO, focusing on its mechanisms of action, effects on cellular processes, and applications in scientific research.

Target of Action

TBATFO primarily acts as a phase-transfer catalyst , which enhances the migration of reactants between different phases, promoting chemical reactions that would otherwise be inefficient or impossible. It is particularly effective in organic synthesis, where it aids in the solubilization of ionic species in organic solvents.

Mode of Action

The compound facilitates electrochemical processes, such as the reduction of carbon dioxide (CO2) in ionic liquid/organic solvent mixtures. This process is significant for developing sustainable chemical pathways and reducing greenhouse gas emissions.

Biochemical Pathways

TBATFO influences several biochemical pathways by interacting with various biomolecules, including enzymes and proteins. It has been documented to activate thioglycosides and participate in the controlled release of guest molecules in metallohosts.

Cellular Effects

TBATFO impacts cellular functions through various mechanisms:

- Cell Signaling : It modulates signaling pathways that can affect gene expression and cellular metabolism.

- Gene Expression : The compound has been shown to influence transcriptional activities, potentially altering the expression of genes involved in metabolic processes.

- Cellular Metabolism : TBATFO's role in enzymatic reactions can lead to changes in metabolic fluxes within cells, affecting overall cellular health and function .

Molecular Mechanism

The molecular interactions of TBATFO are critical for its biological activity:

- Binding Interactions : TBATFO can bind to specific sites on enzymes or proteins, leading to either activation or inhibition of their functions.

- Enzyme Activation/Inhibition : Its ability to act as a catalyst means it can enhance reaction rates for specific biochemical transformations.

- Subcellular Localization : The localization of TBATFO within cells can influence its efficacy. Targeting signals and post-translational modifications determine its distribution across cellular compartments .

Research Applications

TBATFO has a wide range of applications across different fields:

| Field | Application |

|---|---|

| Chemistry | Catalysis in organic synthesis reactions |

| Biology | Study of enzyme mechanisms and protein interactions |

| Medicine | Development of pharmaceutical compounds and drug delivery systems |

| Industry | Production of specialty chemicals and materials |

Case Studies

- Electrochemical Reduction Studies : TBATFO has been utilized in studies focused on the electrochemical reduction of CO2, providing insights into sustainable chemical processes .

- Interaction with Acids : Research investigating TBATFO's interaction with fumaric and maleic acids revealed that it forms stable complexes, which are crucial for understanding its role in biochemical environments .

- Nanoemulsion Delivery Systems : Studies have shown that TBATFO enhances the internalization of nanoemulsion droplets into Caco-2 cells, suggesting its potential for improving drug delivery systems .

Propiedades

IUPAC Name |

tetrabutylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJQKNVVBBIPBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium trifluoromethanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35895-70-6 | |

| Record name | Tetrabutylammonium trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.